Indolcarboxamidas e derivados

Indolecarboxamides and their derivatives represent a diverse class of chemical entities with significant applications in pharmaceuticals, agrochemicals, and materials science. These compounds are characterized by the presence of an indole ring fused to a carboxamide group, which confers unique structural features and functional properties. Indolecarboxamides have shown promise as potential inhibitors of various enzymes and receptors involved in disease pathways, making them valuable tools in drug discovery. Their derivatives, through modification of substituents, can optimize biological activity, enhance stability, or improve solubility. Furthermore, indolecarboxamides are explored for their bioactive properties such as anti-inflammatory, antibacterial, and anticancer effects, contributing to the development of novel therapeutic agents. In agriculture, these compounds may serve as fungicides or herbicides due to their specific binding capabilities with plant or fungal targets. Overall, indolecarboxamides and their derivatives present a rich area for chemical innovation and exploration in multiple fields.

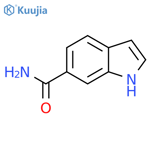

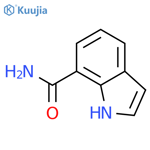

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

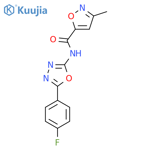

|

SD-169 | 1670-87-7 | C9H8N2O |

|

1H-Indole-3-carbohydrazide | 15317-58-5 | C9H9N3O |

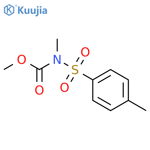

|

Piboserod | 152811-62-6 | C22H31N3O2 |

|

Methanone,(5-methoxy-1H-indol-2-yl)(4-methyl-1-piperazinyl)- | 28837-78-7 | C15H19N3O2 |

|

N-METHOXY-N-METHYL-1H-INDOLE-3-CARBOXAMIDE | 214759-95-2 | C11H12N2O2 |

|

1H-Indole-5-carboxamide,2,3-dihydro-2,3-dioxo- | 28283-98-9 | C9H6N2O3 |

|

Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)- | 22930-55-8 | C15H18N2O2 |

|

1H-Indole-3-carboxylic Acid Amide | 1670-85-5 | C9H8N2O |

|

1H-Indole-6-carboxamide | 1670-88-8 | C9H8N2O |

|

1H-Indole-7-carboxamide | 1670-89-9 | C9H8N2O |

Literatura Relacionada

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423

Fornecedores recomendados

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados